molecular formula C8H11IN2O2 B7950825 Ethyl 4-iodo-1,3-dimethyl-1H-pyrazole-5-carboxylate

Ethyl 4-iodo-1,3-dimethyl-1H-pyrazole-5-carboxylate

Cat. No.: B7950825
M. Wt: 294.09 g/mol
InChI Key: UCOUEJCUOVTMDT-UHFFFAOYSA-N
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Description

Ethyl 4-iodo-1,3-dimethyl-1H-pyrazole-5-carboxylate is a pyrazole derivative characterized by a five-membered heterocyclic structure featuring two neighboring nitrogen atoms. Pyrazoles are highly valued in organic synthesis and have diverse biological activities, making them significant in various sectors of the chemical industry, including medicine and agriculture .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-iodo-1,3-dimethyl-1H-pyrazole-5-carboxylate typically involves the iodination of a pyrazole precursor. One common method includes the reaction of 1,3-dimethyl-1H-pyrazole-5-carboxylate with iodine in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-iodo-1,3-dimethyl-1H-pyrazole-5-carboxylate undergoes various types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove the iodine atom.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds[][3].

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide.

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.

    Coupling Reactions: Palladium catalysts and boronic acids are typically used in the presence of a base like potassium carbonate[][3].

Major Products Formed

    Substitution: Products include azido or thiocyanato derivatives.

    Oxidation: Products include pyrazole oxides.

    Coupling: Biaryl compounds are formed through coupling reactions[][3].

Scientific Research Applications

Ethyl 4-iodo-1,3-dimethyl-1H-pyrazole-5-carboxylate has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its ability to interact with various biological targets.

    Industry: Utilized in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of Ethyl 4-iodo-1,3-dimethyl-1H-pyrazole-5-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-chloro-1,3-dimethyl-1H-pyrazole-5-carboxylate
  • Ethyl 4-bromo-1,3-dimethyl-1H-pyrazole-5-carboxylate
  • Ethyl 4-fluoro-1,3-dimethyl-1H-pyrazole-5-carboxylate

Uniqueness

Ethyl 4-iodo-1,3-dimethyl-1H-pyrazole-5-carboxylate is unique due to the presence of the iodine atom, which imparts distinct reactivity and properties compared to its chloro, bromo, and fluoro counterparts. The iodine atom’s larger size and lower electronegativity influence the compound’s chemical behavior and interactions .

Properties

IUPAC Name

ethyl 4-iodo-2,5-dimethylpyrazole-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11IN2O2/c1-4-13-8(12)7-6(9)5(2)10-11(7)3/h4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCOUEJCUOVTMDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=NN1C)C)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11IN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

1,3-Dimethyl-5-pyrazolcarboxylic acid ethyl ester (185 g, 1.1 mol), iodine (140 g, 0.55 mol) and HIO3 (38.7 g, 0.22 mol) are heated, under reflux, in acetic acid glacial (450 ml), water (150 ml) and 1,2-dichloroethane (150 ml) for 1.5 hours. The mixture is discoloured with saturated sodium bisulfite, evaporated under reduced pressure and the product extracted with ether. The organic phase is washed with sodium bisulfite and aqueous sodium bicarbonate solution.
Quantity
185 g
Type
reactant
Reaction Step One
Quantity
140 g
Type
reactant
Reaction Step One
[Compound]
Name
HIO3
Quantity
38.7 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
reactant
Reaction Step Two
Quantity
150 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
450 mL
Type
solvent
Reaction Step Four

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